
Mesna-d4 (contain disulfide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mesna-d4 is the labeled analogue of Mesna . Mesna, also known as sodium 2-mercaptoethane sulfonate, is a synthetic sulfhydryl compound . It is a detoxifying agent used to inhibit the hemorrhagic cystitis induced by ifosfamide . The active ingredient, mesna, has a molecular formula of C2H5NaO3S2 and a molecular weight of 164.18 .
Synthesis Analysis
The synthesis of Mesna involves a two-step, single pot process for preparing disulfides from an alkenyl sulfonate salt . The two-step process involves first the conversion of the starting reagent to a mercaptane sulfonate, then an oxidation to the desired disulfide .
Molecular Structure Analysis
The molecular formula of Mesna is C2H5NaO3S2 . It is a water-soluble compound with antioxidant properties .
Chemical Reactions Analysis
Mesna reacts chemically with the urotoxic ifosfamide metabolites, acrolein and 4-hydroxy-ifosfamide, resulting in their detoxification . It also increases urinary excretion of cysteine .
Physical And Chemical Properties Analysis
Mesna is a white to off-white solid . It is slightly soluble in DMSO and water . It has a melting point of >200°C (dec.) .
科学的研究の応用
Prophylaxis of Urothelial Toxicity
Mesna (sodium-2-mercaptoethane sulfonate) is an effective compound used for the prophylaxis of urothelial toxicity (uroprotector) in patients being treated with oxazaphosphorine, ifosfamide, and cyclophosphamide . The unchanged mesna in urine has a free thiol group that reacts with ifosfamide and cyclophosphamide, including acrolein, which is considered to be responsible for the toxic effect on the bladder .
Real-Time Monitoring of Mesna Levels
Mesna needs to be monitored in real-time to ensure a curative effect. A research team led by Prof. Jiang Changlong from the Hefei Institutes of Physical Science (HFIPS) of the Chinese Academy of Sciences (CAS) has recently proposed a new method for the visual detection of mesna . They monitored quantitative mesna visually in real-time conditions with a newly-developed portable sensing platform featuring an upconversion-based nanosensor . The platform can be developed as a point-of-care testing application for real-time monitoring of mesna levels to guide dose adjustments and therapeutic efficacy .
Analysis of Mesna in Pharmaceutical Preparations
A rapid and simple stability-indicating liquid chromatographic method was developed and validated for the analysis of mesna in the presence of its degradation products in drug substance and drug products . The method was successfully applied for the determination of mesna in two different commercially available drug products .
作用機序
Target of Action
Mesna-d4, like its parent compound Mesna, primarily targets acrolein , a urotoxic metabolite of chemotherapeutic agents such as ifosfamide and cyclophosphamide . Acrolein is responsible for the urotoxic side effects of these chemotherapy drugs, including hemorrhagic cystitis .
Mode of Action
In the blood, Mesna-d4 is oxidized to dimesna, which is then reduced back to Mesna in the kidney . This reduction supplies a free thiol group that binds to and inactivates acrolein . This binding neutralizes the urotoxicity of acrolein, thereby preventing bladder damage .
Biochemical Pathways
The primary biochemical pathway affected by Mesna-d4 is the detoxification of acrolein. By binding to acrolein, Mesna-d4 prevents the metabolite from causing damage to the urothelial cells in the bladder . This action helps to maintain the integrity of the bladder lining during chemotherapy treatment with ifosfamide or cyclophosphamide .
Pharmacokinetics
Mesna-d4 shares similar pharmacokinetic properties with Mesna. It is rapidly oxidized to its disulfide form, dimesna, in the intravascular compartment . They are excreted in the urine, with approximately 32% as Mesna and 33% as dimesna . The time to peak plasma levels for free Mesna is between 1.5 to 4 hours, and for total Mesna, it’s between 3 to 7 hours .
Result of Action
The primary result of Mesna-d4’s action is the prevention of urotoxicity during chemotherapy treatment with ifosfamide or cyclophosphamide . By binding to and neutralizing acrolein, Mesna-d4 helps to protect the bladder from damage, reducing the risk of hemorrhagic cystitis .
Action Environment
The action of Mesna-d4 is influenced by the environment within the body. For instance, the reduction of dimesna back to Mesna primarily occurs in the kidneys . This suggests that renal function could potentially impact the efficacy of Mesna-d4. Furthermore, the presence of acrolein, the target of Mesna-d4, is contingent on the administration of certain chemotherapeutic agents . Therefore, the presence and dosage of these chemotherapy drugs could also influence the action and efficacy of Mesna-d4.
Safety and Hazards
将来の方向性
Mesna-d4 is currently being used for research purposes . It is being studied for its potential use in reducing the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents . Further research and clinical trials are needed to fully understand its potential applications and benefits .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Mesna-d4 (contain disulfide) involves the reduction of Mesna disulfide with deuterium gas to obtain Mesna-d4 (contain disulfide).", "Starting Materials": [ "Mesna disulfide", "Deuterium gas" ], "Reaction": [ "Mesna disulfide is dissolved in a suitable solvent such as methanol or ethanol.", "Deuterium gas is bubbled through the solution at a temperature of around 25-30°C.", "The reaction mixture is stirred for several hours until the reduction is complete.", "The solvent is then evaporated under reduced pressure to obtain Mesna-d4 (contain disulfide) as a white solid." ] } | |
CAS番号 |
1189479-73-9 |
分子式 |
C₂HD₄NaO₃S₂ |
分子量 |
168.2 |
同義語 |
2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






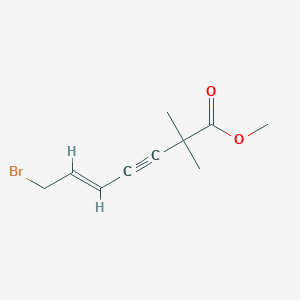
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
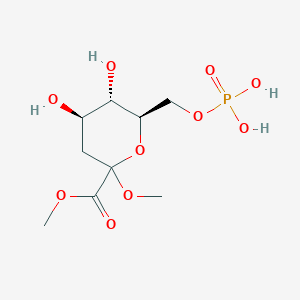
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

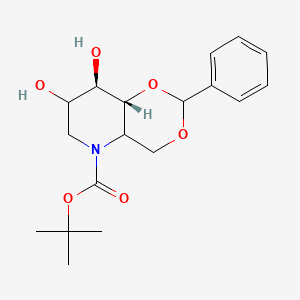
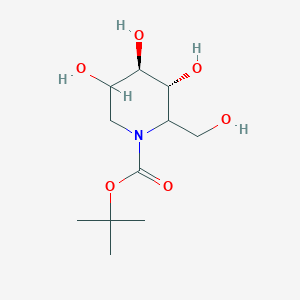

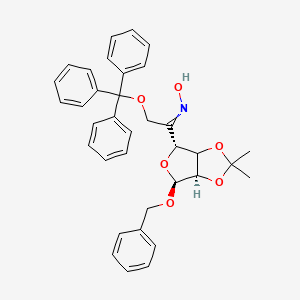
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)